1-(propan-2-yl)-1H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(2)9-3-7-5(6)8-9/h3-4H,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXSAVAFEFCDKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 1,2,4-Triazol-3-amines
The 3-amino-1,2,4-triazole core is a common structural motif, and several reliable methods have been established for its construction. These can be broadly categorized into cyclocondensation reactions, microwave-assisted protocols, and multi-component reactions.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more acyclic precursors through condensation and subsequent cyclization. For 3-amino-1,2,4-triazoles, the most classical and widely used approach involves the reaction of aminoguanidine or its salts with a one-carbon synthon, typically a carboxylic acid or its derivative. at.uaorgsyn.orggoogle.com
The reaction, first introduced by Thiele, involves the acylation of aminoguanidine with a carboxylic acid, such as formic acid, to form an acylaminoguanidine intermediate. at.ua This intermediate is then cyclized, often with the application of heat and in the presence of an alkali, to yield the 3-amino-5-substituted-1,2,4-triazole. at.ua When formic acid is used, the parent 3-amino-1,2,4-triazole is produced. orgsyn.org
Another notable cyclocondensation method is the Einhorn-Brunner reaction. This reaction involves the condensation of an imide with an alkyl hydrazine (B178648) in the presence of a weak acid to form an isomeric mixture of 1,2,4-triazoles. wikipedia.orgresearchgate.net The regioselectivity of this reaction is influenced by the nature of the substituents on the imide, with the more acidic acyl group typically being eliminated, which determines the final substitution pattern on the triazole ring. wikipedia.org
Microwave-Assisted Synthesis Protocols
The application of microwave irradiation has revolutionized many areas of organic synthesis by dramatically reducing reaction times, improving yields, and often leading to cleaner reactions with fewer byproducts. nih.govpnrjournal.com The synthesis of 1,2,4-triazoles is no exception, with numerous reports highlighting the efficiency of microwave-assisted organic synthesis (MAOS) compared to conventional heating methods. scielo.org.zaresearchgate.net
Microwave energy efficiently heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases that can accelerate reaction rates by orders of magnitude. nih.govpnrjournal.com For the synthesis of 3-amino-1,2,4-triazole derivatives, microwave assistance has been successfully applied to the cyclization steps, often allowing reactions that would take several hours under conventional reflux to be completed in a matter of minutes. nih.govscielo.org.za This efficiency is particularly advantageous for library synthesis and rapid analogue generation in medicinal chemistry research.
| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |
| Synthesis of N-substituted acetamide (B32628) triazole | Conventional | 10-12 hours | 70-85 | researchgate.net |
| Synthesis of N-substituted acetamide triazole | Microwave | 4-7 minutes | 85-95 | researchgate.net |
| Synthesis of triazol-3-one derivatives | Conventional | 3-10 hours | 65-81 | scielo.org.za |
| Synthesis of triazol-3-one derivatives | Microwave | 8-15 minutes | 82-94 | scielo.org.za |
| Synthesis of phthalocyanine-triazole derivatives | Conventional | 48 hours | 64-80 | nih.gov |
| Synthesis of phthalocyanine-triazole derivatives | Microwave | 10-13 minutes | 92 | nih.gov |
Multi-Component Reactions for Triazole Ring Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. rsc.org Several MCRs have been developed for the synthesis of substituted 1,2,4-triazoles.
One such strategy provides access to fully substituted 1H-1,2,4-triazol-3-amines through a metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines. organic-chemistry.org This [2+1+2] cyclization strategy proceeds under mild conditions and is suitable for gram-scale applications. organic-chemistry.org Another approach utilizes the reaction of aminotriazoles, isocyanides, and aldehydes to generate fused imidazo wikipedia.orgorganic-chemistry.orgscipublications.comtriazole systems, demonstrating the utility of MCRs in building complex heterocyclic scaffolds from simple precursors. nih.gov A regioselective synthesis of trisubstituted 3-amino-1,2,4-triazoles has also been achieved through the 1,3-dipolar cycloaddition reaction of nitrile imines with guanidine derivatives, which proceeds with excellent regioselectivity under ambient conditions. nih.gov
Specific Synthesis of 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine and Analogues
The synthesis of the title compound requires not only the formation of the 3-amino-1,2,4-triazole ring but also the regioselective introduction of an isopropyl group at the N1 position. This presents a significant challenge due to the presence of multiple nucleophilic nitrogen atoms in the parent heterocycle.
Introduction of the Isopropyl Substituent at the N1 Position
The most direct route to this compound is the N-alkylation of the pre-formed 3-amino-1H-1,2,4-triazole. This involves reacting the parent triazole with an isopropylating agent, such as isopropyl bromide, isopropyl iodide, or isopropyl tosylate, in the presence of a base. The choice of base and solvent is critical for achieving good conversion and can influence the regioselectivity of the reaction.
Alternatively, a de novo synthesis can be envisioned where isopropyl hydrazine is used as a starting material in a cyclocondensation reaction. For example, reacting isopropyl hydrazine with a suitable cyanamide (B42294) derivative could potentially form the desired N1-substituted triazole ring directly. However, the direct alkylation of the heterocycle is more commonly employed. A facile method for the synthesis of the parent 1-isopropyl-1H-1,2,4-triazole involves the alkylation of 1,2,4-triazole (B32235) with isopropyl alcohol in a sulfuric acid medium, which selectively yields the N1-substituted product. researchgate.net Adapting such a method for the 3-amino analogue would require careful optimization to account for the electronic influence of the amino group.
Regioselectivity in N-Alkylation of 1,2,4-Triazoles
The alkylation of unsymmetrically substituted 1,2,4-triazoles is complicated by the presence of multiple reactive nitrogen atoms (N1, N2, and N4), often leading to the formation of a mixture of regioisomers. researchgate.netnih.gov In the case of 3-amino-1,2,4-triazole, the N1 and N2 atoms of the tautomeric ring system are the primary sites for alkylation, but reaction at the N4 position and even the exocyclic amino group can occur under certain conditions. nih.gov
The regiochemical outcome is governed by a complex interplay of steric and electronic factors. nih.gov
Steric Effects: Bulky alkylating agents, like the isopropyl group, tend to favor reaction at the less sterically hindered nitrogen atom. nih.govnih.gov In the 1H-tautomer of 3-amino-1,2,4-triazole, the N1 position is generally less hindered than the N2 position.
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the site of alkylation. For instance, alkylation of 1,2,4-triazole with various alkyl halides using DBU as a base consistently affords a 90:10 ratio of N1 to N4 isomers. researchgate.net Harder electrophiles are predicted to favor attack at the N4 atom, while softer electrophiles may favor the N2 atom or the exocyclic amino group. nih.gov
Achieving high regioselectivity for the N1-isopropyl product often requires careful optimization of these conditions or the use of protecting group strategies. For example, acetylating the exocyclic amino group can modify the electronic properties of the ring and sterically block adjacent positions, thereby directing alkylation to a different nitrogen atom. Subsequent removal of the protecting group would then yield the desired product. nih.gov
| Triazole Substrate | Alkylating Agent | Base / Solvent | N1:N4 (or N2) Ratio | Reference |
| 1,2,4-Triazole | 4-Nitrobenzyl halides | Various bases / THF | ~90:10 | researchgate.net |
| 1,2,4-Triazole | Alkyl halides | DBU / THF | ~90:10 | researchgate.net |
| 3-Benzylsulfanyl-5-indolyl-1,2,4-triazole | Dibromomethane | K₂CO₃ / Acetone | N(1)-CH₂-N(2) isomer favored | nih.gov |
| 3-Amino-1,2,4-triazoles | Alkyl halides | Various | Low selectivity (N2, N4, NH₂) | nih.gov |
| 1-Substituted 3-acetylamino-1,2,4-triazoles | Alkyl halides | Various | Selective quaternization at N4 | nih.gov |
Optimization of Reaction Conditions and Yields
The synthesis of substituted 3-amino-1,2,4-triazoles, structurally related to this compound, is highly dependent on the careful optimization of reaction parameters. Key variables that influence the reaction outcome and yield include temperature, reaction time, and the molar ratio of reactants and catalysts.
Microwave-assisted synthesis has emerged as a powerful tool for these optimizations, allowing for rapid heating and precise temperature control. Studies on the direct condensation of carboxylic acids with aminoguanidine bicarbonate to form 5-substituted 3-amino-1,2,4-triazoles have demonstrated the impact of these variables. For instance, achieving high yields requires a high reaction temperature, often around 180 °C, which is attainable in sealed reaction vessels under controlled microwave irradiation. mdpi.com The amount of acid catalyst, such as HCl, is also critical, with an optimized quantity of 1.5 equivalents proving effective. mdpi.com
The optimization process often involves a systematic study of each parameter. For example, in the synthesis of 3-amino-5-isobutyl-1,2,4-triazole, the reaction conditions were fine-tuned to achieve a 76% yield. mdpi.com This highlights the necessity of empirical optimization to achieve efficient synthesis.
Below is a data table illustrating the effect of reaction conditions on the yield of a representative 3-amino-1,2,4-triazole synthesis.
| Entry | Reagent Ratio (Acid:Aminoguanidine) | Catalyst (HCl equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 : 1 | 1.0 | 160 | 2 | Moderate |
| 2 | 1.2 : 1 | 1.5 | 160 | 3 | Increased |
| 3 | 1.2 : 1 | 1.5 | 180 | 3 | High (e.g., 76%) |
| 4 | 1.5 : 1 | 1.5 | 180 | 3 | Optimized |
This table is representative of optimization studies for the synthesis of 5-substituted 3-amino-1,2,4-triazoles under microwave conditions. mdpi.comresearchgate.net
Green Chemistry Approaches in 1,2,4-Triazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to reduce environmental impact. uthm.edu.my These approaches focus on minimizing waste, reducing reaction times, and using less hazardous substances. uthm.edu.myuthm.edu.my
Microwave-Assisted Synthesis: Microwave irradiation is a prominent green chemistry technique used for synthesizing 1,2,4-triazoles. uthm.edu.myrsc.org This method offers significant advantages over conventional heating, including dramatically reduced reaction times, improved energy efficiency, and often higher yields. uthm.edu.myuthm.edu.my For example, the synthesis of substituted 1,2,4-triazoles via the condensation of acetyl-hydrazide and a nitrile can be completed in hours under microwave irradiation at 150°C, a significant improvement over conventional methods. uthm.edu.my The direct synthesis of 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine bicarbonate under microwave conditions is another example of an efficient, green protocol that can be suitable for volatile starting materials. mdpi.com
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, is another effective green approach. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. mdpi.comasianpubs.org This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, often resulting in shorter reaction times (minutes instead of hours) and excellent yields (70-96%) compared to traditional methods. mdpi.comresearchgate.net The ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives, for instance, showed a significant increase in yield (75-89%) and a drastic reduction in reaction time (40-80 minutes) compared to conventional heating (16-26 hours). mdpi.com
Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Efforts have been made to replace volatile and hazardous organic solvents with more environmentally friendly alternatives. Water and polyethylene glycol (PEG) have been explored as greener solvents for triazole synthesis. researchgate.netnih.gov One-pot, metal-free procedures using PEG400 as the sole solvent under microwave irradiation have been developed for the synthesis of triazole derivatives, providing good yields in short reaction times. nih.gov
These green methodologies not only make the synthesis of 1,2,4-triazoles more sustainable but also often provide practical advantages in terms of efficiency and yield. uthm.edu.mymdpi.com
Structural Characterization and Elucidation
Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine in solution. The presence of the isopropyl group fixed at the N1 position of the triazole ring simplifies the potential for annular tautomerism, as it prevents the migration of the annular proton to this position. This leads to more defined and interpretable spectra compared to the unsubstituted 3-amino-1,2,4-triazole.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The amino (-NH₂) protons would likely appear as a broad singlet. The lone proton on the triazole ring (C5-H) would resonate as a sharp singlet in the aromatic region. The isopropyl group would present as a septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons, a characteristic pattern confirming its presence.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Two distinct signals are expected for the triazole ring carbons (C3 and C5), with the C3 carbon (attached to the amino group) appearing at a different chemical shift than the C5 carbon. The isopropyl group would show two signals: one for the methine carbon and one for the two equivalent methyl carbons. In related 3(5)-amino-1,2,4-triazoles, the triazole ring carbon signals can sometimes appear as broad signals if there is involvement in fast tautomeric transformations, though this is less likely for a 1-substituted derivative. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar 1,2,4-triazole (B32235) structures. Actual experimental values may vary.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
|---|---|---|---|
| CH -(CH₃)₂ | ~ 4.5 - 4.8 | Septet | ~ 48 - 52 |
| CH-(CH₃ )₂ | ~ 1.4 - 1.6 | Doublet | ~ 22 - 24 |
| C5-H | ~ 7.8 - 8.2 | Singlet | ~ 145 - 150 |
| NH₂ | ~ 5.5 - 6.5 | Broad Singlet | N/A |
| C 3-NH₂ | N/A | N/A | ~ 155 - 160 |
| C 5-H | N/A | N/A | ~ 145 - 150 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from the amino group and the triazole ring.
Key expected vibrational bands include:
N-H Stretching: The primary amine (-NH₂) group typically shows two bands (one for asymmetric and one for symmetric stretching) in the region of 3200-3400 cm⁻¹. mdpi.com
C-H Stretching: Absorptions corresponding to the sp³-hybridized C-H bonds of the isopropyl group would appear just below 3000 cm⁻¹, while the sp²-hybridized C-H stretch of the triazole ring would appear just above 3000 cm⁻¹. researchgate.net
N-H Bending: A scissoring vibration for the primary amine is expected in the range of 1590-1650 cm⁻¹.
C=N and N=N Stretching: Vibrations associated with the triazole ring's double bonds (C=N, N=N) typically occur in the fingerprint region, between 1400 and 1600 cm⁻¹. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound Note: Values are typical for the functional groups listed and based on data for analogous compounds. mdpi.comresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3200 - 3400 |
| Primary Amine (-NH₂) | Scissoring (Bend) | 1590 - 1650 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Triazole Ring | C=N / N=N Stretch | 1400 - 1600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the compound's molecular weight and aids in structural confirmation through analysis of its fragmentation patterns. For this compound (C₅H₁₀N₄), the molecular weight is 126.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 126. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the isopropyl moiety, resulting in a peak at m/z = 111. Another significant fragmentation pathway could involve the loss of the entire isopropyl group, leading to a fragment corresponding to the 3-amino-1H-1,2,4-triazole cation. Analysis of the mass spectrum of the closely related compound 1-ethyl-1H-1,2,4-triazol-3-amine shows a base peak corresponding to the loss of a methyl radical, which supports the likelihood of similar fragmentation for the isopropyl derivative. nist.gov
X-ray Crystallography for Solid-State Structural Determination and Tautomeric Form Analysis
Single-crystal X-ray crystallography provides the most definitive structural information in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. This technique would unambiguously confirm the connectivity of the isopropyl group to the N1 position of the triazole ring. mdpi.com
Furthermore, X-ray analysis is crucial for determining the dominant tautomeric form in the crystal lattice. For 1,2,4-triazoles with a primary amino group, molecules typically crystallize in the amino form with the annular hydrogen atom located on a nitrogen atom adjacent to the amino-substituted carbon. rsc.org In the case of this compound, the substitution at N1 prevents tautomerization involving this nitrogen. The crystallographic data would confirm the location of the exocyclic amino group at C3 and provide insight into the hydrogen bonding networks, which often involve the amino group acting as a hydrogen bond donor and the ring nitrogen atoms (N2 or N4) acting as acceptors. mdpi.comnih.gov
Annular Prototropic Tautomerism in 1,2,4-Triazol-3-amine Systems
Annular prototropic tautomerism is a well-documented phenomenon in heterocyclic systems like 1,2,4-triazoles, where a proton can migrate between the ring's nitrogen atoms. rsc.org The parent 3-amino-1,2,4-triazole can theoretically exist in three tautomeric forms: the 1H, 2H, and 4H forms. nih.gov The relative stability and equilibrium between these forms are critical as they influence the molecule's chemical reactivity and biological properties. rsc.org
However, in this compound, the presence of the fixed isopropyl substituent on the N1 nitrogen atom significantly restricts this tautomerism. The molecule is locked as the 1H-tautomer, preventing the formation of 2H or 4H annular tautomers that would require the migration of the N1-proton, which has been replaced by the alkyl group. The primary tautomerism to consider for this molecule would be the amine-imine tautomerism, although the amino form is overwhelmingly favored in 3-amino-1,2,4-triazole systems.
Experimental Evidence of Tautomeric Equilibria in Solution
While the annular tautomerism is restricted in this compound, studying tautomeric equilibria in related, unsubstituted systems provides context. In solution, NMR spectroscopy is the primary tool for investigating these equilibria. nih.gov For many 3(5)-amino-1,2,4-triazoles, tautomeric transformations can be rapid on the NMR timescale, leading to averaged signals or broad peaks, particularly for the triazole ring carbons in ¹³C NMR spectra. rsc.org Theoretical calculations and experimental studies on related compounds have shown that the polarity of the solvent can influence the stability of different tautomers; for instance, polar solvents can favor specific forms like the 2H-tautomer in some substituted 3-amino-5-nitro-1,2,4-triazoles. acs.org For the title compound, the fixed N1-substituent simplifies the system, and solution-state NMR would be expected to show sharp signals consistent with a single, stable 1H-tautomeric form.
Solid-State Tautomeric Preferences
The phenomenon of tautomerism is a crucial aspect of the chemistry of 1,2,4-triazoles, influencing their physical, chemical, and biological properties. For 3-amino-1,2,4-triazole derivatives such as this compound, several tautomeric forms are theoretically possible due to the migration of a proton. These include annular prototropic tautomers (1H, 2H, and 4H) and amino-imino tautomers. The preferred tautomer in the solid state is determined by a combination of intramolecular electronic effects and, most significantly, intermolecular interactions within the crystal lattice.
Detailed research on substituted 3(5)-amino-1,2,4-triazoles has established that the tautomeric equilibrium is heavily influenced by the nature and position of substituents, as well as the physical state (solid, liquid, or gas) researchgate.netresearchgate.net. In the solid state, the arrangement of molecules to maximize stabilizing forces, particularly hydrogen bonding, plays a decisive role in dictating which tautomer is energetically favored.
For 3(5)-amino-1,2,4-triazoles, X-ray crystallography has been the definitive technique for elucidating the precise location of the mobile hydrogen atom in the solid state nih.govrsc.org. Studies on a variety of analogous compounds consistently reveal a strong preference for the 1H-tautomeric form researchgate.net. Specifically, these compounds typically crystallize as the 5-amino-1H tautomer (which, in the case of a 1-substituted triazole, corresponds to the 3-amino-1H tautomer) nih.govrsc.org. The 4H-form is generally not observed in either the solid state or in solution researchgate.net.
The predominance of this specific tautomer is largely attributed to the formation of robust intermolecular hydrogen-bonding networks. The amino group (-NH2) at the C3 position and the nitrogen atoms within the triazole ring act as effective hydrogen bond donors and acceptors, creating a stable, lower-energy crystalline structure. While specific crystallographic data for this compound is not extensively detailed in the literature, the well-established behavior of closely related 3-amino-1,2,4-triazoles provides a strong basis for predicting its solid-state structure. Theoretical and computational studies on similar systems further support the greater stability of the 1H-tautomer over other possible forms acs.orgijsr.net.
The general findings from studies on related compounds are summarized in the table below, highlighting the consistent preference for the 1H-tautomer in the solid phase.
| Compound Class | Predominant Solid-State Tautomer | Method of Determination | Key Observation |
| 3(5)-amino-1,2,4-triazoles | 1H-form (5-amino tautomer) | X-ray Crystallography | The annular hydrogen is located on the nitrogen atom adjacent to the amino group. nih.govrsc.org |
| Substituted 3-amino-1,2,4-triazoles | 3-amino-1H-1,2,4-triazole | Theoretical Studies | The 1H tautomer is generally predicted to be the most stable. ijsr.net |
| General 1,2,4-triazoles | 1H-1,2,4-triazole | NMR Spectroscopy | The 4H-form is typically not observed in the solid state or in solution. researchgate.net |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular properties from first principles.
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic properties of chemical compounds. For molecules in the 1,2,4-triazole (B32235) class, DFT calculations, often utilizing functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), have been shown to produce structural parameters (bond lengths and angles) that are in good agreement with experimental data obtained from techniques like X-ray crystallography researchgate.netdergipark.org.tr.
These calculations can precisely map the three-dimensional arrangement of atoms in 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine, identifying the most stable spatial conformation. Furthermore, analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions nih.gov.
HOMO-LUMO Analysis and Related Chemical Reactivity Parameters
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity researchgate.netresearchgate.net.
A large energy gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For 1,2,4-triazole derivatives, this gap can be calculated to predict their reactive nature. From the HOMO and LUMO energies, several chemical reactivity descriptors can be derived, providing quantitative measures of the molecule's chemical behavior.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of chemical stability and reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons. |
This table presents theoretical chemical reactivity parameters that can be calculated for this compound using the energies of its frontier molecular orbitals.
Conformational Analysis and Energetics of Isomers and Tautomers
The 1,2,4-triazole ring is subject to annular prototropic tautomerism, meaning the hydrogen atom on the ring nitrogen can migrate between different nitrogen atoms. For this compound, this leads to the possibility of different tautomeric forms. Computational studies on related 3-amino-1,2,4-triazole systems have investigated the relative stabilities of these tautomers researchgate.netrsc.org.
Theoretical calculations can determine the relative energies of each possible tautomer and isomer, predicting which form is most stable in the gas phase and in different solvents ntu.edu.iqepa.gov. Such studies on similar 1,2,4-triazole derivatives have often found that specific tautomers are energetically favored, which has significant implications for the molecule's chemical properties and biological interactions researchgate.netrsc.org. For instance, studies of the parent 3-amino-1,2,4-triazole have shown that the 1H and 2H tautomers are the most stable forms researchgate.net.
Molecular Modeling and Dynamics Simulations for Structural Insights
Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the dynamic behavior of molecules over time. While quantum calculations provide static pictures of stable conformations, MD simulations can reveal how this compound behaves in a dynamic environment, such as in solution or when interacting with a biological target like an enzyme nih.govpensoft.net.
An MD simulation can track the movements of atoms, providing insights into conformational flexibility, stability of different conformations, and the nature of intermolecular interactions, such as hydrogen bonding nih.govresearchgate.net. By simulating the molecule within a biological receptor, researchers can assess the stability of the binding pose predicted by molecular docking and analyze key interactions that contribute to binding affinity researchgate.net.
Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shift Calculations)
Quantum chemical calculations can accurately predict various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating theoretical ¹H and ¹³C NMR spectra researchgate.netnih.gov.
These theoretical spectra are invaluable for validating experimentally determined structures. By comparing the calculated chemical shifts with experimental data, researchers can confirm the correct assignment of signals and even distinguish between different isomers or tautomers, as each form will have a unique predicted NMR spectrum ufv.bracs.org. For many 1,2,4-triazole derivatives, a high degree of correlation has been observed between theoretical and experimental NMR data researchgate.netufv.br.
| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
| ¹H | Hypothetical Value | Calculated Value | Δδ |
| ¹³C | Hypothetical Value | Calculated Value | Δδ |
This table illustrates how theoretically calculated NMR chemical shifts for this compound would be compared against experimental data to validate its structure.
Quantitative Structure-Activity Relationship (QSAR) Studies for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity nih.gov. For a class of compounds based on the this compound scaffold, a QSAR model could be developed to guide the design of new analogues with enhanced potency proquest.com.
In a typical 3D-QSAR study, a set of molecules is aligned, and their steric and electrostatic fields are calculated. Statistical methods are then used to build a model that relates variations in these fields to changes in biological activity bohrium.comresearchgate.net. The resulting model, often visualized with contour maps, highlights regions where modifications to the molecular structure—such as adding bulky groups or electron-withdrawing groups—are likely to increase or decrease activity. This provides a rational basis for the design of new, more effective molecules bohrium.com.
Non-Linear Optical (NLO) Properties Prediction and Material Science Relevance
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical studies detailing the predicted Non-Linear Optical (NLO) properties for the compound This compound were found.
Computational methods, particularly Density Functional Theory (DFT), are commonly employed to predict the NLO characteristics of various 1,2,4-triazole-based molecules. dntb.gov.uadergipark.org.trresearchgate.net These theoretical investigations are crucial for identifying promising candidates for optoelectronic applications. researchgate.net However, the specific calculations and resulting data tables for this compound are not available in the reviewed literature. Therefore, a detailed analysis of its NLO properties and material science relevance cannot be provided at this time.
Mechanistic Studies of Molecular Interactions
Investigation of Binding Mechanisms with Biological Macromolecules (e.g., Enzymes, Receptors)
The 1,2,4-triazole (B32235) ring is a recognized pharmacophore, a molecular feature that is crucial for a drug's biological activity. nih.gov Its ability to form hydrogen bonds, its dipole character, and its rigid structure allow it to interact with high affinity at the binding sites of various biological receptors and enzymes. nih.gov Derivatives of 1,2,4-triazole have been synthesized and evaluated for their binding properties on targets such as endothelin receptors. chemmethod.com
Molecular Docking and Dynamics for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. simsonpharma.com This technique is invaluable for understanding how a ligand, such as a triazole derivative, might fit into the active site of a protein. For example, in studies of other triazole-based compounds, molecular docking has been used to investigate binding affinities and interactions with targets like c-kit tyrosine kinase and protein kinase B. rsc.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. smolecule.com For instance, docking studies on novel hybrid 1,2,4- and 1,2,3-triazoles targeting Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) identified specific hydrogen bonds and hydrophobic interactions crucial for their inhibitory effect. smolecule.com
Molecular dynamics simulations can further elaborate on these findings by simulating the movement of the ligand and protein over time, providing insights into the stability of the binding and conformational changes that may occur upon binding.
In Vitro Enzyme Inhibition Kinetics and Mechanism of Action
In vitro enzyme assays are essential for confirming the biological activity predicted by computational models. These experiments measure the ability of a compound to inhibit the activity of a specific enzyme. The results are often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
For various 1,2,4-triazole derivatives, enzyme inhibition has been demonstrated against a range of targets. For instance, certain azinane-triazole derivatives have shown potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov Kinetic studies can further determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides deeper understanding of how the inhibitor interacts with the enzyme and its substrate. 3-Amino-1,2,4-triazole (Amitrole) itself is known to be a competitive inhibitor of the imidazoleglycerol-phosphate dehydratase enzyme in yeast. eviasearch.com
Ligand-Protein Binding Analysis at the Atomic Level
To gain a precise, atomic-level understanding of ligand-protein interactions, biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. These methods can reveal the three-dimensional structure of a ligand bound to its protein target. For example, a study on acetamide (B32628) derivatives of 1,2,4-triazole used spectroscopic techniques to investigate their binding interactions with bovine serum albumin (BSA), a model protein. cleanchemlab.com Such analyses can identify the specific amino acid residues involved in binding and the exact nature of the chemical interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking).
Role of the Triazole Ring in Coordination Chemistry
The 1,2,4-triazole ring contains three nitrogen atoms, which can act as electron-pair donors, making it an effective ligand for coordinating with metal ions. This property allows triazole derivatives to form a wide variety of metal complexes with unique structural and electronic properties.
Metal-Ligand Interactions and Complex Formation
The nitrogen atoms of the 1,2,4-triazole ring can bridge metal centers, leading to the formation of polynuclear coordination polymers. The specific coordination mode depends on the metal ion, the substituents on the triazole ring, and the reaction conditions. The presence of the amino group and the propan-2-yl group on 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine would influence its coordination behavior and the properties of the resulting metal complexes. For instance, studies on other disubstituted 1,2,4-triazole-3-thione derivatives have detailed the synthesis and characterization of coordination compounds with metals like manganese, iron, nickel, copper, and zinc.
Applications in Catalysis
Metal complexes containing triazole ligands have been explored for their catalytic activity in various organic reactions. The electronic properties and steric environment provided by the triazole ligand can be tuned by changing its substituents, which in turn can influence the catalytic performance of the metal center. While specific catalytic applications for complexes of this compound have not been reported, related triazole-based systems are known to be used in reactions such as copper-catalyzed oxidative coupling. nih.gov
Derivatization and Structure Property Relationships
Synthesis of Novel 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine Derivatives
The synthesis of novel derivatives primarily focuses on two key sites: the exocyclic amino group at the 3-position and the triazole ring itself. These modifications allow for the introduction of a wide array of functional groups, leading to diverse chemical properties.
The amino group at the C3 position of the triazole ring is a versatile handle for derivatization. Common modifications involve acylation and condensation reactions to form amides and Schiff bases, respectively.
One prominent synthetic strategy involves the reaction of 3-amino-1,2,4-triazole precursors with various carboxylic acids or their derivatives to yield N-substituted amides. For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been successfully synthesized through complementary pathways depending on the nucleophilicity of the amine used. rsc.orgcurtin.edu.au One method involves reacting N-guanidinosuccinimide with aliphatic amines under microwave irradiation, which facilitates a tandem nucleophilic ring-opening and recyclization to form the triazole ring. rsc.orgnih.gov
Another sophisticated approach involves incorporating amino acid fragments. This strategy, often used in the development of bioactive compounds, links amino acids to the triazole core, typically through an amide bond with a phenyl group attached to the triazole. nih.govmdpi.com This "active substructure splicing" aims to combine the properties of both the triazole and the amino acid moieties. nih.gov
Table 1: Examples of Derivatives with Modifications at the Amino Group
| Compound ID | Derivative Structure | Starting Materials | Yield (%) | Reference |
|---|---|---|---|---|
| 8a | Isopropyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate | 4-nitroacetophenone, 1,2,4-triazole (B32235), amino acid fragment | 50.0% | nih.gov |
| 8j | Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate | 4-nitroacetophenone, 1,2,4-triazole, L-phenylalanine fragment | 45.0% | mdpi.com |
| 9e | Isopropyl (1-(4-chlorophenyl)-3-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-oxopropyl)carbamate | 4-nitroacetophenone, 1,2,4-triazole, substituted carbamate | 80.9% | mdpi.com |
| 5a | N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | N-guanidinosuccinimide, morpholine | ~70% (optimized) | nih.gov |
While modifications at the amino group are common, altering the substituents directly on the 1,2,4-triazole ring is fundamental to tuning the electronic properties of the molecule. The stability and reactivity of the triazole ring are influenced by the nature of the groups attached to its carbon and nitrogen atoms. The 1,2,4-triazole system can exist in different tautomeric forms (1H, 2H, and 4H), and the position of substituents can influence which tautomer is more stable. ijsr.net
Computational studies on related triazole systems have shown that the introduction of various functional groups significantly impacts their molecular properties. For example, in a series of energetic derivatives linking 1,3,5-triazine and 1,2,4-triazole moieties, the addition of nitro (-NO2), nitrate ester (-ONO2), and nitramino (-NHNO2) groups was found to enhance the molecule's oxygen balance, a critical parameter for energetic materials. nih.gov Conversely, azide (-N3) and cyano (-CN) groups were found to substantially increase the heat of formation. nih.gov These findings demonstrate that strategic substitution on the heterocyclic core can systematically alter the compound's fundamental thermodynamic and energetic properties.
Influence of Structural Modifications on Molecular Interactions
Structural modifications to the this compound framework directly influence its ability to participate in intermolecular and intramolecular interactions, such as hydrogen bonding, hydrophobic interactions, and coordination bonds. These interactions are critical for the compound's behavior in various chemical and biological systems.
In the context of bioactive molecules, molecular docking studies have provided significant insights. For instance, derivatives of 1,2,4-triazole designed as antifungal agents have been shown to interact with the active site of the enzyme lanosterol 14α-demethylase (CYP51). nih.govnih.gov The triazole ring plays a crucial role by forming a coordinate bond with the iron atom in the enzyme's heme group. nih.gov The rest of the molecule, including modifications at the amino group or other parts of the scaffold, engages in multiple hydrophobic interactions within the active site. nih.gov
Development of Structure-Property Relationships for Targeted Applications (e.g., material science, analytical chemistry)
Developing a clear understanding of the relationship between a molecule's structure and its macroscopic properties is essential for designing compounds for specific applications. For derivatives of this compound, structure-property relationships (SPRs) are being explored, particularly in material science.
In the field of energetic materials, a systematic investigation of 1,3,5-triazine and 1,2,4-triazole-linked derivatives has established clear SPRs. nih.gov Computational analysis revealed that specific substituent groups directly correlate with key performance metrics. The study demonstrated that nitro, nitrate ester, and nitramino groups improve oxygen balance, while azide and cyano groups increase the heat of formation. nih.gov This allows for the rational design of new energetic materials with optimized properties like detonation velocity and pressure.
Table 2: Structure-Property Relationships in Triazole Derivatives for Material Science
| Substituent Group | Influence on Property | Resulting Characteristic | Application Area | Reference |
|---|---|---|---|---|
| Nitro (-NO2) | Enhances oxygen balance | Improved detonation characteristics | Energetic Materials | nih.gov |
| Nitrate Ester (-ONO2) | Enhances oxygen balance | Improved detonation characteristics | Energetic Materials | nih.gov |
| Nitramino (-NHNO2) | Enhances oxygen balance, facilitates hydrogen bonding | Improved detonation and stability | Energetic Materials | nih.gov |
| Azide (-N3) | Substantially contributes to heat of formation | High energy content | Energetic Materials | nih.gov |
In analytical chemistry, the chelating ability of the 1,2,4-triazole nucleus makes its derivatives potential candidates for use as ligands in coordination chemistry and as sensing materials. The nitrogen atoms of the triazole ring can coordinate with metal ions, and modifications to the scaffold can introduce chromophoric or fluorophoric groups, enabling their use in colorimetric or fluorescent sensors. The specific selectivity and sensitivity of such sensors would be directly dependent on the nature and position of the substituents on the triazole core.
Future Perspectives in 1 Propan 2 Yl 1h 1,2,4 Triazol 3 Amine Research
Advancements in Synthetic Methodologies
The efficient and selective synthesis of substituted 1,2,4-triazoles is a cornerstone for their further investigation and application. While general methods for the synthesis of 1-substituted-3-amino-1,2,4-triazoles exist, future research will likely focus on developing more advanced, greener, and atom-economical methodologies tailored for producing 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine and its derivatives. nih.govresearchgate.net
One promising avenue is the refinement of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance product purity in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles. acs.org Future studies could optimize microwave-assisted protocols for the condensation of isopropylhydrazine with cyanamide (B42294) or its derivatives, which is a potential route to the target compound. This would involve a systematic investigation of reaction parameters such as temperature, time, and solvent choice to maximize efficiency. mdpi.com
Multicomponent reactions (MCRs) represent another key area for advancement. MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and molecular diversity. organic-chemistry.org The development of a one-pot synthesis for this compound, possibly from isopropylhydrazine, a source of the C-N-C backbone, and an amine source, could streamline its production significantly.
Furthermore, the exploration of novel catalytic systems is anticipated. While many traditional methods rely on stoichiometric reagents or harsh conditions, the use of transition metal catalysts or organocatalysts could offer milder and more selective synthetic routes. For instance, copper-catalyzed reactions have been effectively used for the synthesis of other 1,2,4-triazole (B32235) derivatives and could be adapted for this specific molecule. organic-chemistry.org
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Reactants | Key Advantages | Future Research Focus |
| Microwave-Assisted Synthesis | Isopropylhydrazine, Cyanamide/derivatives | Reduced reaction times, higher yields, enhanced purity. acs.org | Optimization of reaction conditions (temperature, time, solvent), exploration of catalyst-free conditions. |
| Multicomponent Reactions | Isopropylhydrazine, Carbonyl source, Amine source | High atom economy, operational simplicity, rapid access to diverse derivatives. organic-chemistry.org | Design of novel MCRs, investigation of catalyst and solvent effects. |
| Catalytic Methods | Isopropylhydrazine, Nitriles/Amidines | Milder reaction conditions, higher selectivity, potential for asymmetric synthesis. organic-chemistry.org | Development of specific catalysts (e.g., copper, palladium), understanding catalytic cycles. |
In-depth Mechanistic Understanding of Molecular Recognition
The 1,2,4-triazole ring is known for its ability to participate in various non-covalent interactions, particularly hydrogen bonding, due to the presence of both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms of the ring). researchgate.net The amino group at the C3 position and the isopropyl substituent at the N1 position of this compound further modulate its molecular recognition properties.
Future research is expected to focus on a detailed understanding of how this specific molecule interacts with other chemical species. This can be achieved through a combination of experimental and computational techniques. Spectroscopic methods , such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide valuable information about the formation of hydrogen bonds in solution and in the solid state. researchgate.net
X-ray crystallography will be instrumental in elucidating the precise three-dimensional structure of the molecule and its complexes, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. The crystal structure of related 3-amino-1,2,4-triazole derivatives has shown the formation of extensive hydrogen-bonding networks. nih.gov
Computational modeling , using methods like Density Functional Theory (DFT), will play a crucial role in predicting and rationalizing the observed interaction patterns. researchgate.net These studies can provide insights into the strength and nature of hydrogen bonds, as well as other interactions such as π-stacking, which can be significant in triazole-containing systems. researchgate.net Understanding these interactions is fundamental for designing molecules with specific binding properties for applications in areas like crystal engineering and supramolecular chemistry. nih.gov
Key areas for future investigation into the molecular recognition of this compound are summarized in the table below.
| Area of Investigation | Techniques | Expected Insights |
| Hydrogen Bonding | NMR, FTIR, X-ray Crystallography, DFT | Characterization of hydrogen bond donors and acceptors, strength and geometry of hydrogen bonds, formation of supramolecular assemblies. researchgate.netnih.gov |
| Coordination Chemistry | X-ray Crystallography, Spectroscopic Methods | Coordination modes with various metal ions, structure of resulting metal-organic frameworks (MOFs) or coordination polymers. nih.goviucr.org |
| Host-Guest Chemistry | NMR Titration, Isothermal Titration Calorimetry | Binding affinity and selectivity for specific guest molecules, understanding the driving forces for complexation. |
Exploration of Novel Material Science Applications
The unique structural features of this compound make it a promising building block for the development of new functional materials. The triazole ring provides rigidity and stability, while the amino and isopropyl groups offer sites for further functionalization, allowing for the tuning of material properties. researchgate.net
One of the most promising areas of application is in the field of coordination polymers and metal-organic frameworks (MOFs) . The nitrogen atoms of the triazole ring and the exocyclic amino group can act as ligands, coordinating to metal ions to form extended one-, two-, or three-dimensional networks. nih.govacs.org By carefully selecting the metal ions and reaction conditions, it may be possible to synthesize materials with tailored properties, such as porosity for gas storage and separation, or specific catalytic or luminescent properties. iucr.orgacs.org
The ability of the amino group to be readily modified opens up possibilities for creating functional polymers . For instance, the amine can be used as a monomer or a cross-linking agent in polymerization reactions. The resulting polymers could exhibit interesting properties such as thermal stability, specific recognition capabilities, or serve as matrices for the encapsulation of other molecules. The electropolymerization of related 3-amino-1,2,4-triazole has been shown to produce protective films on metal surfaces. researchgate.net
Furthermore, the incorporation of this compound into hybrid materials is an area worthy of exploration. For example, it could be grafted onto the surface of nanoparticles or other solid supports to impart new functionalities. Such materials could find applications in catalysis, sensing, or as coatings with specific surface properties. rsc.org
The potential applications in material science are outlined in the following table.
| Application Area | Rationale | Potential Properties and Uses |
| Coordination Polymers/MOFs | Ligating ability of triazole and amino groups. nih.goviucr.org | Porosity for gas storage/separation, catalysis, luminescence, sensing. |
| Functional Polymers | Reactivity of the amino group for polymerization. researchgate.net | Thermally stable materials, materials with molecular recognition sites, protective coatings. |
| Hybrid Materials | Surface modification capabilities. rsc.org | Heterogeneous catalysts, chemical sensors, functional coatings. |
Q & A
Q. What are the recommended methods for synthesizing 1-(propan-2-yl)-1H-1,2,4-triazol-3-amine, and how can reaction efficiency be optimized?
Synthesis typically involves condensation reactions using hydrazine derivatives and carbonyl-containing precursors. For example, describes a one-step synthesis of triazole derivatives via condensation of substituted propenones with hydrazine and acetic/propionic acid. To optimize efficiency:
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify functional groups and confirm substitution patterns (e.g., isopropyl group at N1) .
- Elemental Analysis: Validates empirical formula by comparing calculated vs. observed C, H, N percentages .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Waste Disposal: Segregate chemical waste and collaborate with certified waste management services to avoid environmental contamination .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or skin contact (as advised in and ).
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can tautomeric forms of this triazol-3-amine be studied, and what implications do they have for reactivity?
The compound may exhibit tautomerism between 1,2,4-triazol-3-amine and 1,2,4-triazol-5-amine forms. Methods to study this include:
- X-ray Crystallography: demonstrates co-crystallization of tautomers, with dihedral angles (e.g., 2.3° for phenyl-triazole planes) indicating planarity differences.
- Computational Modeling: Density Functional Theory (DFT) calculations can predict stable tautomers and transition states .
Tautomerism affects nucleophilic sites, influencing functionalization (e.g., alkylation at N1 vs. N4) .
Q. How should researchers address contradictions between spectral data and crystallographic results during characterization?
- Cross-Validation: Compare NMR chemical shifts with predicted values from computational models (e.g., using Gaussian or ORCA software) .
- Dynamic Effects: Consider temperature-dependent NMR to account for conformational mobility not observed in static crystal structures .
- Supplementary Techniques: Use IR spectroscopy to confirm functional groups and powder XRD to detect polymorphic variations .
Q. What strategies are effective for functionalizing this compound to explore structure-activity relationships (SAR)?
- Electrophilic Substitution: Introduce halogens or sulfonyl groups at the triazole ring’s C5 position using regioselective reagents (e.g., N-chlorosuccinimide) .
- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the triazole core (see for analogous thioacetimidate derivatives) .
- Protection/Deprotection: Temporarily protect the amine group with Boc anhydride to direct reactivity to other sites .
Q. How can computational methods enhance the design of derivatives with targeted biological activity?
- Molecular Docking: Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities .
- QSAR Modeling: Corrogate electronic (Hammett constants) and steric (Taft parameters) properties with bioactivity data from analogues ( references pharmacological screening frameworks) .
- Reaction Pathway Prediction: Use quantum chemical calculations (e.g., DFT) to identify feasible synthetic routes and transition states .
Q. What experimental design principles apply to crystallographic studies of this compound?
- Crystal Growth: Optimize solvent evaporation rates (e.g., using methanol/water mixtures) to obtain single crystals suitable for X-ray diffraction .
- Data Collection: Resolve disorder in the isopropyl group by collecting high-resolution data (≤ 0.8 Å) and refining anisotropic displacement parameters .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., N–H···N hydrogen bonds) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
